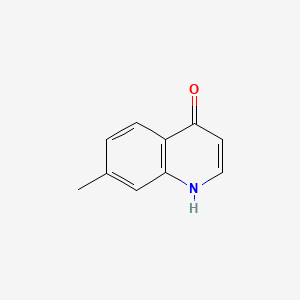

7-Methyl-4-quinolone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420891 | |

| Record name | 7-Methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93919-55-2, 82121-08-2 | |

| Record name | 7-Methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 82121-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Methyl 4 Quinolone

Established Synthetic Routes to the 4-Quinolone Core Structure

The synthesis of the foundational 4-quinolone ring system is well-established in organic chemistry, with several classical name reactions providing reliable access to this important heterocyclic motif. These methods typically involve the condensation of anilines with β-dicarbonyl compounds or their equivalents, followed by a high-temperature cyclization step.

Key traditional methods include:

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-ketoester. At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization (typically around 250 °C) yields the corresponding 4-quinolone.

Gould-Jacobs Reaction: This approach utilizes an aniline and diethyl ethoxymethylenemalonate (EMME). The initial reaction forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, often in a high-boiling solvent like diphenyl ether, produces a 4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-quinolone form.

Camps Cyclization: The Camps cyclization provides another route, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. wikipedia.org Depending on the starting materials and reaction conditions, this method can yield both 4-quinolones and 2-quinolones. wikipedia.org

In addition to these classical routes, modern synthetic chemistry has introduced several transition-metal-catalyzed methods. Palladium-catalyzed reactions, such as carbonylative Sonogashira coupling between 2-iodoanilines and terminal alkynes, have emerged as powerful tools for constructing the 4-quinolone scaffold under milder conditions. organic-chemistry.orgnih.govrsc.org Iron-catalyzed oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones also provides a direct pathway to a range of 4-quinolones. organic-chemistry.orgnih.gov

| Synthesis Method | Starting Materials | Typical Conditions | Key Intermediates/Products |

| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization (~250 °C) | β-Aminoacrylate |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization in high-boiling solvent | 4-Hydroxyquinoline-3-carboxylate |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed cyclization | 4-Quinolone and/or 2-Quinolone |

| Carbonylative Sonogashira | 2-Iodoaniline, Terminal alkyne, CO source | Palladium catalyst, Heat (conventional or microwave) | Functionalized 4-Quinolone |

| Iron-Catalyzed Coupling | 2-Aminophenyl ketone, Alcohol/Methyl arene | Iron catalyst, Peroxide oxidant | Substituted 4-Quinolone |

Specific Synthetic Approaches to 7-Methyl-4-quinolone (B3021513) and its Direct Precursors

The synthesis of this compound specifically relies on the application of the general methods described above, using appropriately substituted precursors. The key starting material to introduce the methyl group at the 7-position is 3-methylaniline (m-toluidine).

A common and direct application is the Gould-Jacobs reaction . The synthesis would proceed as follows:

Reaction of m-toluidine with diethyl ethoxymethylenemalonate (EMME) to form the intermediate ethyl 3-((3-methylphenyl)amino)acrylate.

Thermal cyclization of this intermediate in a high-boiling point solvent such as diphenyl ether. This step results in the formation of ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Subsequent saponification (hydrolysis) of the ester group followed by decarboxylation yields the target molecule, This compound .

Similarly, the Conrad-Limpach synthesis can be adapted by reacting m-toluidine with ethyl acetoacetate . The resulting enamine intermediate, upon heating in a suitable medium, undergoes cyclization to afford this compound. The regioselectivity of the cyclization is crucial in these reactions to ensure the formation of the desired 7-methyl isomer over the 5-methyl alternative.

Advanced Synthetic Strategies for Diversification of the this compound Scaffold

Modern synthetic efforts have focused on improving the efficiency, safety, and environmental impact of quinolone synthesis, as well as enabling rapid diversification of the core structure.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinolones to reduce waste, avoid hazardous materials, and improve energy efficiency. qeios.comresearchgate.netsciety.org Key strategies include:

Use of Greener Solvents: Replacing high-boiling, difficult-to-remove solvents like diphenyl ether with more environmentally benign options such as water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netsciety.org

Catalyst-Free and Metal-Free Reactions: Development of synthetic routes that proceed without a catalyst or that use non-toxic, earth-abundant metal catalysts or organocatalysts. organic-chemistry.orgnih.gov For example, a metal-free, base-promoted insertion of ynones into the C-N bond of amides has been developed for quinolone synthesis. organic-chemistry.org

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. wjbphs.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern drug discovery and development, offering significant advantages for the synthesis of quinolones. qeios.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. qeios.comresearchgate.net This rapid heating often leads to higher yields and cleaner reactions with fewer by-products compared to conventional heating methods. nih.govconicet.gov.ar

For instance, the Gould-Jacobs cyclization, which traditionally requires prolonged heating at high temperatures, can be completed in minutes under microwave irradiation. nih.govconicet.gov.ar Similarly, palladium-catalyzed carbonylative cyclizations to form 4-quinolones have been efficiently performed using microwave heating, with one protocol yielding the product in just 20 minutes at 120°C. organic-chemistry.orgnih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Gould-Jacobs Cyclization | Hours at ~250 °C in diphenyl ether | Minutes at 240-250 °C | conicet.gov.ar |

| Carbonylative Cyclization | Room temperature (two-step) or longer heating | 20 minutes at 120 °C | organic-chemistry.orgnih.gov |

| DABCO-mediated Cyclization | N/A | 30 minutes at 80 °C | nih.gov |

Chemical Modifications and Derivatization Strategies on the this compound Nucleus

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives. Chemical modifications can target several positions on the quinolone ring, but the N-1 position is a particularly common site for derivatization.

Substituent Introduction at the N-1 Position

The nitrogen atom at the 1-position of the 4-quinolone ring is a key site for introducing structural diversity. The N-H bond is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which can then be reacted with various electrophiles.

A typical procedure for N-alkylation or N-arylation involves:

Treating the this compound with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dioxane.

Adding an electrophile, most commonly an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an aryl halide, to the reaction mixture.

This strategy allows for the straightforward introduction of a wide variety of substituents, including simple alkyl chains, benzyl groups, and more complex moieties, enabling the fine-tuning of the molecule's properties. rsc.orgnih.gov Efficient tandem amination approaches have also been developed to afford N-alkyl-substituted 4-quinolones in a single step from o-haloaryl acetylenic ketones and alkyl amines. organic-chemistry.org

Functionalization at the C-3 Position

The C-3 position of the 4-quinolone ring is activated by the adjacent carbonyl group and the ring nitrogen, making it susceptible to a variety of chemical transformations. Common functionalization strategies include halogenation, formylation, and the introduction of aminoalkyl groups.

One prominent method for introducing a formyl group at the C-3 position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comresearchgate.netorganic-chemistry.orgsemanticscholar.orgwikipedia.org The resulting 3-formyl-7-methyl-4-quinolone is a versatile intermediate for further synthetic elaborations.

Another important transformation is the Mannich reaction , a three-component reaction involving an active hydrogen compound (in this case, this compound), an aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction introduces a β-amino-carbonyl moiety, known as a Mannich base, at the C-3 position. These Mannich bases are valuable precursors in drug discovery. nih.gov

The C-3 position can also undergo halogenation. For instance, direct bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C-3 position, depending on the nature of the existing substituent. masterorganicchemistry.com

| Reaction | Reagents | Functional Group Introduced | Reference |

| Vilsmeier-Haack | POCl₃, DMF | -CHO | chemistrysteps.comijpcbs.comresearchgate.netorganic-chemistry.orgsemanticscholar.orgwikipedia.org |

| Mannich Reaction | Formaldehyde, Amine | -CH₂NR₂ | wikipedia.orgorganic-chemistry.orgnih.gov |

| Halogenation | Br₂ or NBS | -Br | masterorganicchemistry.com |

Diverse Substitutions at the C-7 Position (Including Methyl and Heterocyclic Moieties)

The C-7 position of the 4-quinolone core is a critical site for modification, as substituents at this position significantly influence the biological activity of the resulting compounds. A common strategy for introducing diverse functionalities at C-7 involves the use of a 7-halo-4-quinolone precursor, which can then undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions.

For instance, 7-chloro-1-methyl-4-quinolone (B8277289) can react with various O- and N-nucleophiles to displace the chlorine atom. tandfonline.com This approach allows for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a powerful tool for creating carbon-carbon bonds. nih.gov This reaction can be employed to couple aryl or heteroaryl boronic acids with a 7-bromo or 7-chloro-4-quinolone derivative, thus introducing diverse aromatic moieties at the C-7 position. nih.govrsc.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. rsc.org

The direct functionalization of the C-7 methyl group of this compound is less commonly reported. However, general methods for the oxidation of methyl groups on quinoline (B57606) rings to carboxylic acids are known. Such an oxidation would provide a handle for further functionalization, for example, through amide bond formation. The oxidation of 4-methyl quinoline to quinoline-4-carboxylic acid has been reported, suggesting that similar transformations could be possible for the 7-methyl group, though the presence of the 4-oxo group might influence the reaction's feasibility and outcome. researchgate.net Free radical bromination of the methyl group could be another potential route for functionalization. masterorganicchemistry.com

| Synthetic Approach | Starting Material | Key Reaction | Introduced Moiety | Reference |

| Nucleophilic Substitution | 7-Chloro-4-quinolone | SNAr | Various O- and N-nucleophiles | tandfonline.com |

| Suzuki-Miyaura Coupling | 7-Bromo-4-quinolone | Palladium-catalyzed C-C coupling | Aryl, Heteroaryl | nih.govrsc.org |

| Oxidation of Methyl Group | This compound | Oxidation | Carboxylic acid | researchgate.net |

Strategic Modifications at the C-6 and C-8 Positions

The C-6 and C-8 positions of the this compound ring are part of the benzenoid ring and are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. In this compound, the 4-oxo group is deactivating, while the 7-methyl group is activating and ortho-, para-directing. The nitrogen atom in the pyridinone ring is also deactivating towards electrophilic attack on the benzenoid ring.

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring at positions 5 and 8 due to the formation of more stable cationic intermediates. nih.govrsc.org For 6- and 7-monosubstituted quinolones, nitration tends to occur at available positions in the benzenoid ring. For example, nitration of 6-methyl-4(1H)-quinolone can yield a mixture of 5-nitro and 3,5-dinitro compounds. organic-chemistry.org In the case of this compound, electrophilic attack would be expected to favor the C-5 and C-8 positions.

Halogenation is another important electrophilic substitution reaction. The halogenation of 8-substituted quinolines has been shown to be highly regioselective, with substitution occurring at the C-5 and/or C-7 positions. researchgate.netresearchgate.netrsc.orgyoutube.com For instance, a metal-free protocol for the C-5 halogenation of 8-methyl quinoline has been developed. researchgate.netresearchgate.netyoutube.com These findings suggest that direct halogenation of this compound would likely occur at the C-5 or C-8 positions.

| Reaction | Expected Position of Substitution | Directing Influences | Reference |

| Nitration | C-5, C-8 | Activating 7-methyl group vs. deactivating 4-oxo and ring nitrogen | organic-chemistry.orgmasterorganicchemistry.com |

| Halogenation | C-5, C-8 | Activating 7-methyl group vs. deactivating 4-oxo and ring nitrogen | researchgate.netresearchgate.netrsc.orgyoutube.com |

Design and Synthesis of this compound Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are combined into a single molecule to create a new entity with potentially enhanced or dual activity. wikipedia.org The this compound scaffold has been utilized in the synthesis of various hybrid molecules, notably with chalcones and triazoles.

Quinolone-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Quinolone-chalcone hybrids can be synthesized via the Claisen-Schmidt condensation reaction. redalyc.orgresearchgate.netresearchgate.nettcichemicals.com This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone. To synthesize a this compound-chalcone hybrid, a precursor such as 7-methyl-4-oxo-1,4-dihydroquinoline-2-carbaldehyde would be reacted with a substituted acetophenone.

Quinolone-Triazole Hybrids: The 1,2,3-triazole ring is a common linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov To create a this compound-triazole hybrid, a this compound derivative bearing either an azide (B81097) or a terminal alkyne functionality is required. This precursor can then be reacted with a complementary alkyne or azide-containing molecule to form the triazole-linked hybrid. rsc.orgnih.govnih.govresearchgate.net Microwave-assisted click chemistry has been shown to be an effective method for synthesizing quinolone-triazole hybrids. researchgate.net

| Hybrid Type | Key Synthetic Reaction | Required Precursor on Quinolone | Reference |

| Quinolone-Chalcone | Claisen-Schmidt Condensation | Aldehyde or Methyl Ketone | tandfonline.comyoutube.comwikipedia.orgredalyc.orgresearchgate.netresearchgate.nettcichemicals.com |

| Quinolone-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azide or Terminal Alkyne | rsc.orgnih.govnih.govresearchgate.net |

Biological Activities and Pharmacological Profiles of 7 Methyl 4 Quinolone Derivatives

Antimicrobial Activity Spectrum of 4-Quinolone Analogues

Quinolones are renowned for their broad-spectrum antibacterial action, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govoup.com This mechanism leads to bacterial cell death. nih.gov The substitution on the quinolone ring, particularly at the C-7 position, significantly influences the spectrum and potency of antimicrobial activity. nih.gov

Activity against Gram-Positive Bacterial Strains

Derivatives of the 7-methyl-4-quinolone (B3021513) scaffold have demonstrated significant efficacy against a range of Gram-positive bacteria, including challenging resistant strains. nih.gov The presence of a methyl group at certain positions can enhance activity against Gram-positive organisms. oup.com

A series of novel fluoroquinolones featuring a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) substituent exhibited potent growth-inhibitory effects against several Gram-positive pathogens. nih.gov Notably, these compounds showed good activity against methicillin-resistant Staphylococcus epidermidis (MRSE) with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–4 µg/mL and Streptococcus pneumoniae with MICs of 0.25–1 µg/mL. nih.gov One derivative, compound 8f , was particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. nih.gov

Similarly, a series of dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolones showed high activity against Gram-positive organisms. researchgate.net Specifically, compound 22 from this series was 4 to 128 times more potent than the reference drug gatifloxacin (B573) against strains of MRSA and MRSE, with MIC values between 0.015 and 0.5 mg/L. researchgate.net Other derivatives in a related series demonstrated MIC values from 0.01-0.12µg/ml against 10 strains of Gram-positive organisms, a significant improvement over ciprofloxacin (B1669076) and gatifloxacin. researchgate.net

Table 1: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Reported MIC | Citation |

|---|---|---|---|

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | Staphylococcus epidermidis (MRSE) | 0.25–4 µg/mL | nih.gov |

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | Streptococcus pneumoniae | 0.25–1 µg/mL | nih.gov |

| dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compound 22) | Staphylococcus aureus (MRSA) | 0.015–0.5 mg/L | researchgate.net |

Activity against Gram-Negative Bacterial Strains

The 4-quinolone scaffold is a cornerstone for developing agents against Gram-negative pathogens, which pose a significant global health threat. researchgate.netplu.mx Modifications to the 7-position of the quinolone ring, including the incorporation of methyl-containing substituents, have been explored to enhance potency and overcome resistance. oup.comnih.gov

In studies of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolones, new derivatives exhibited a broad spectrum of activity, with MIC values against 10 Gram-negative strains ranging from 0.01-2 µg/ml, which was comparable to reference agents. researchgate.net One specific compound from this series showed notable activity against Pseudomonas aeruginosa with an MIC of 0.008 mg/L, which was four times more potent than gatifloxacin. researchgate.net

While certain modifications enhance Gram-positive activity, they may not always translate to improved efficacy against Gram-negative bacteria. For instance, one study noted that a methyl group enhances action against Gram-positive but not Gram-negative bacteria. oup.com However, adding an amino group to the ring substituent at the C-7 position can enhance Gram-negative activity. oup.com

Table 2: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Reported MIC | Citation |

|---|---|---|---|

| dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolones | Various Gram-negative strains | 0.01–2 µg/mL | researchgate.net |

Evaluation of Antifungal Efficacy

While quinolones are primarily known for their antibacterial properties, research has also uncovered their potential as antifungal agents, addressing the growing concern of invasive fungal infections and drug resistance. nih.gov Modifications of the quinolone structure can yield compounds with significant activity against various fungal species.

In one study, a series of 7-amino-4-methyl-2(1H)-quinolone derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net While these specific compounds were found to be inactive as antibacterial agents, they demonstrated activity against the opportunistic yeast Candida albicans. researchgate.net This suggests that the 7-amino-4-methyl-2(1H)-quinolone scaffold could be a promising starting point for the development of new antifungal drugs. researchgate.net Other research has shown that certain quinoline (B57606) derivatives can exhibit selective action, with some compounds being active against Candida species while others are more effective against dermatophytes. nih.gov For instance, two derivatives with MIC ranges of 25–50 μg/mL were active only against yeast. nih.gov

Investigation of Antiprotozoal and Antimalarial Properties

The quinoline ring is a critical pharmacophore in many antimalarial drugs, and research into new quinolone derivatives continues to be a priority in the fight against malaria, a disease marked by widespread drug resistance. researchgate.net Quinolone derivatives have shown potential antiplasmodial activity in vitro and antimalarial effects in vivo, making them promising candidates for malaria treatment. researchgate.netcabidigitallibrary.org

A notable example is the subclass of "endochin-like quinolones" (ELQs), which includes derivatives of 7-methoxy-2-methyl-4(1H)-quinolone. nih.gov One such derivative, 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone, also known as Endochin, has demonstrated significant in vitro antimalarial activity. nih.gov Further research on haloalkyl and haloalkoxy quinolones has revealed high levels of antimalarial action against strains of Plasmodium falciparum that are resistant to multiple existing drugs. nih.gov For example, 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone showed an IC₅₀ of approximately 30 nM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov These compounds are believed to act by targeting the parasite's cytochrome bc₁ complex, which is crucial for its respiratory processes. nih.gov

The structure-activity relationship for antimalarial 4-aminoquinolines indicates that the 7-chloro-4-aminoquinoline core is critical for activity. mdpi.com This highlights the importance of substitutions on the quinoline nucleus for antiprotozoal efficacy.

Activity against Mycobacterial Species

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, necessitating the discovery of new antimycobacterial agents. nih.gov The quinolone scaffold has shown potential for targeting M. tuberculosis, and several derivatives have been investigated for their anti-TB activity. nih.govnih.gov

In a search for novel anti-TB agents, a series of quinolone derivatives were designed and synthesized. nih.gov Among these, compounds 6b6 , 6b12 , and 6b21 displayed potent activity against the M. tuberculosis H37Rv strain, with MIC values in the range of 1.2–3 µg/mL. nih.gov These compounds also showed excellent activity against a multidrug-resistant TB (MDR-TB) strain. nih.gov Further testing of compound 6b21 indicated that it specifically inhibits M. tuberculosis. nih.gov

Another study focused on the naphthoquinone 7-methyljuglone (B1678795), which was identified as an active component from root extracts of Euclea natalensis. nih.gov Synthetic derivatives of this 7-methyljuglone scaffold were prepared and evaluated for their antibacterial activity against Mycobacterium tuberculosis, with several compounds showing promise. nih.gov

Non-Antimicrobial Biological Effects of 4-Quinolone Scaffolds

Beyond their well-established antimicrobial roles, 4-quinolone scaffolds are recognized for a variety of other biological activities. nih.govresearchgate.net These diverse effects make them privileged structures in the development of new therapeutic agents for a range of diseases. nih.gov

Quinolone derivatives have been reported to possess anti-inflammatory, anticancer, antiviral, and antimalarial properties. researchgate.netnih.gov The immunomodulatory effects of quinolones are mainly anti-inflammatory, with compounds like ciprofloxacin and moxifloxacin (B1663623) shown to inhibit inflammatory pathways such as the NF-κB signaling pathway. nih.gov

The potential of quinolones as anticancer agents has also been a focus of research. nih.gov Fluoroquinolones such as ciprofloxacin have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Derivatives of the related 4(3H)-quinazolinone scaffold have been synthesized as potential anticancer agents targeting proteins like AKT1 and dipeptidyl peptidase-4 (DPP-4), which are involved in cancer cell invasion and metastasis. nih.gov Additionally, certain 7-amino-4-methyl-2(1H)-quinolone derivatives have been investigated for their anticancer properties, showing that these scaffolds can mediate cell death through apoptosis. researchgate.net

Antineoplastic and Anticancer Potency

Derivatives of the 4-quinolone structure have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation. ontosight.ainih.gov

A series of hybrid molecules combining cinnamic acid and 2-quinolinone moieties were synthesized and evaluated for their antiproliferative activity. nih.gov Notably, the compound 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) was identified as the most potent, with an IC50 value of 1.89 μM against the HCT-116 colon cancer cell line. nih.gov Further investigation revealed that this compound arrests the cell cycle in the G2/M phase and induces both early and late apoptosis. nih.gov This activity is attributed to its ability to inhibit the topoisomerase II enzyme. nih.gov

The table below summarizes the in vitro anticancer activity of selected 2-quinolone hybrid derivatives.

| Compound | HCT-116 (IC50 in µM) |

| 5a | 1.89 |

| Staurosporine (Standard) | 7.46 |

Data sourced from cytotoxicity assays on the HCT-116 (colon carcinoma) cell line. nih.gov

The strategic modification of the quinolone core, particularly through molecular hybridization, has been shown to be a promising approach in designing new anticancer drugs with enhanced efficacy and the potential to overcome drug resistance. nih.gov

Antiviral Activities (e.g., against HIV, HCV, SARS-CoV-2)

While specific studies focusing exclusively on this compound derivatives against HIV, HCV, and SARS-CoV-2 are limited in the provided results, the broader class of quinolone derivatives has shown significant antiviral potential. The core quinolone structure is a valuable scaffold for developing antiviral agents.

Research into quinolone derivatives has identified compounds with potent activity against various viruses. For instance, certain quinolone acid derivatives act as inhibitors of the HIV-1 integrase, a crucial enzyme for viral replication. One such derivative with a 3,4,5-trihydroxylated aromatic substituent on the N-1 position of the quinolone ring demonstrated significant inhibition of the strand transfer process of HIV-1 integrase with an IC50 of 2.6 μM.

Similarly, in the context of SARS-CoV-2, compounds with a quinolone structure have been identified as hits in high-content screening. One primary hit showed an EC50 of 14.2 µM against the virus in Vero cells. This has led to the design and synthesis of 2-aminoquinolone acid derivatives as potential SARS-CoV-2 entry inhibitors. This highlights the adaptability of the quinolone scaffold in targeting different viral families.

Anti-inflammatory Response Modulation

Quinolone derivatives have been recognized for their anti-inflammatory properties, which may be beneficial in conditions marked by chronic inflammation. ontosight.ai The mechanism of action for these effects often involves the modulation of key inflammatory pathways. Research suggests that certain quinolones can suppress or inhibit nuclear factor-kappaB (NF-κB), a protein complex that regulates the transcription of genes involved in inflammation and cancer. By inhibiting NF-κB, these compounds can exert both anti-inflammatory and anticancer effects.

Antioxidant Mechanisms

The antioxidant potential of quinolone derivatives has been a subject of investigation. Compounds containing quinoline rings have been reported to possess significant antioxidant properties. This capacity can be influenced by the types of substituents on the ring structure. For example, the presence of halogen atoms on the quinoline ring can enhance antioxidant activity. Conversely, the addition of electron-donating groups like methyl ("Me") or methoxy (B1213986) ("OMe") groups may sometimes impair this capacity. The natural function of some related phenolic compounds is to act as antioxidants, and numerous studies show that compounds with phenolic rings can exhibit antioxidant effects comparable to or even better than standards like ascorbic acid.

Enzyme Inhibition Studies (Beyond Primary Targets)

A primary mechanism of action for many quinolone derivatives is the inhibition of enzymes critical to cellular processes, extending beyond their initial antibacterial targets. In oncology, quinolone derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov One potent derivative, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, demonstrated significant inhibitory activity against this enzyme. nih.gov

Beyond topoisomerases, the antimicrobial action of quinolones is famously attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ai Furthermore, research has expanded to other enzyme classes, including protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC), which are all potential targets for quinolone-based anticancer agents. The ability of the quinolone scaffold to be modified allows for the design of inhibitors that can selectively target these diverse enzymes.

Other Documented Pharmacological Effects

Beyond their well-documented anticancer and potential antiviral activities, this compound derivatives and related compounds exhibit a range of other pharmacological effects.

Antimicrobial and Antifungal Activity: The quinolone class is renowned for its broad-spectrum antibacterial properties. researchgate.net Research into 7-substituted-2-methyl-4-quinolone derivatives, including sulphonamides, Schiff bases, and azo compounds, has demonstrated notable antibacterial and antifungal activities. researchgate.net In one study, synthesized compounds were tested against fungi such as Aspergillus niger and Aspergillus flavus, with some derivatives showing significant antifungal effects comparable to standard drugs. researchgate.net

Angiotensin II Antagonism: Certain quinoline derivatives, such as 2-ethyl-7-methyl-4-quinolone, have been identified as potent antagonists of angiotensin II. googleapis.comgoogle.comgoogle.com This action suggests potential therapeutic applications in managing conditions like hypertension and congestive heart failure, where the renin-angiotensin-aldosterone system plays a key causative role. googleapis.comgoogle.com

Metabolic Conversion: Microbial conversion studies have shown that some microorganisms can hydroxylate quinolone derivatives. For instance, the biotransformation of 3-carboxy-1-ethyl-7-methyl-4-quinolone can result in the creation of 3-carboxy-1-ethyl-7-hydroxymethyl-4-quinolone, indicating that metabolic processes can introduce further functional groups to the quinolone core. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methyl 4 Quinolone Analogues

Correlating Structural Features with Antimicrobial Potency

The core of quinolone SAR lies in understanding how specific functional groups at different positions on the bicyclic ring system enhance the drug's ability to inhibit bacterial growth. Key positions for modification include N-1, C-3, C-6, C-7, and C-8. nih.govrsc.org

Other N-1 substituents have also been explored to modulate activity. For instance, a 2,4-difluorophenyl group enhances potency, though generally not to the same extent as a cyclopropyl (B3062369) group. nih.gov In studies against mycobacteria, the order of antimycobacterial activity conferred by the N-1 substituent was found to be tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org The introduction of a trifluoromethyl group as an N-1 substituent has also been investigated, showing properties more akin to a methyl group than a tert-butyl group in its antibacterial effect. acs.org Fusing the N-1 substituent with the C-8 position to form an oxazine (B8389632) ring, as seen in ofloxacin, results in excellent activity against Gram-positive bacteria. nih.gov

| N-1 Substituent | Effect on Antimicrobial Efficacy | Key Examples | References |

|---|---|---|---|

| Cyclopropyl | Considered optimal; provides high potency against Gram-negative bacteria, including P. aeruginosa. | Ciprofloxacin (B1669076) | nih.govnih.govnih.gov |

| Ethyl | An optimal substituent in early quinolones, but generally less potent than cyclopropyl. | Norfloxacin | nih.govnih.gov |

| tert-Butyl | Demonstrates high efficacy, particularly against mycobacteria. | - | acs.org |

| 2,4-Difluorophenyl | Increases potency, but typically less than a cyclopropyl group. | Trovafloxacin | nih.gov |

| Fused Oxazine Ring (with C-8) | Leads to excellent activity against Gram-positive species and a long half-life. | Ofloxacin | nih.gov |

The carboxylic acid moiety at the C-3 position, in conjunction with the C-4 keto (oxo) group, is considered indispensable for the antimicrobial activity of quinolones. nih.govoup.com These two groups are critical for the drug's binding to the bacterial DNA-enzyme complex. nih.govoup.com This interaction is fundamental to the mechanism of action, which involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. wikipedia.org Any modification or replacement of the C-3 carboxylic acid, such as conversion to an ester, typically leads to a significant decrease or complete loss of antibacterial activity. pharmacy180.com An exception is the replacement with an isothiazolo group, which can act as a carboxylic acid mimic and has resulted in highly potent analogues. pharmacy180.comyoutube.com The planarity between the C-3 carboxylic acid and the C-4 oxo group is thought to be important for this binding process. nih.gov

The C-7 position is one of the most frequently modified sites on the quinolone nucleus, and the substituent here profoundly influences the spectrum of activity, potency, and pharmacokinetic properties. nih.gov The introduction of a piperazine (B1678402) ring at C-7 was a pivotal development, as it markedly enhanced activity against Gram-positive bacteria (especially staphylococci) and also improved potency against Gram-negative organisms like Pseudomonas aeruginosa. nih.govmdpi.com

Various heterocyclic moieties are effective at this position. Besides piperazine, aminopyrrolidine substituents also confer potent activity. pharmacy180.comyoutube.com The nature of the C-7 substituent can be tailored to target specific pathogens. For example, a tetrahydroisoquinoline substituent at C-7 has been shown to increase in vitro activity by 4- to over 100-fold compared to ciprofloxacin. oup.com In general, the presence of a five- or six-membered heterocyclic ring at C-7 is beneficial. oup.com

Adding substituents to these heterocyclic rings further modulates activity. Alkylation of the piperazine or pyrrolidine (B122466) ring, for instance by adding a methyl group, can increase the compound's serum half-life. nih.govnih.gov The introduction of larger or more complex heterocyclic systems, such as a benzimidazolyl group, has also been explored, with some analogues showing potent activity against specific strains like S. aureus. nih.gov The "medium size" concept for C-7 substituents is no longer considered a strict rule, as numerous potent analogues with large groups at this position have been developed. nih.gov

| C-7 Substituent | Effect on Biological Activity | References |

|---|---|---|

| Piperazinyl | Markedly increases Gram-positive activity and adds anti-pseudomonal activity. Essential for broad-spectrum efficacy. | nih.govyoutube.commdpi.com |

| Aminopyrrolidinyl | Compatible for high activity; improves Gram-positive activity. | pharmacy180.comresearchgate.net |

| Methylated Piperazinyl/Pyrrolidinyl | Can increase serum half-life. | nih.govnih.gov |

| Tetrahydroisoquinoline | Can significantly increase in vitro potency (4- to 100-fold). | oup.com |

| Benzimidazolyl | Can confer potent activity against specific pathogens like S. aureus. | nih.gov |

Substitutions on the core carbocyclic ring, particularly at positions C-6 and C-8, are critical for optimizing quinolone activity. The introduction of a fluorine atom at the C-6 position was a landmark discovery that defines the highly successful fluoroquinolone class. nih.govmdpi.com This C-6 fluorine enhances the inhibition of DNA gyrase and improves cell penetration, leading to a dramatic increase in antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The order of activity for C-6 substituents is generally F > Cl > Br > CH₃ > CN. pharmacy180.com

The C-8 position also offers a valuable site for modification. A halogen (fluorine or chlorine) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria. nih.gov Alternatively, a methoxy (B1213986) group at C-8 tends to boost activity against Gram-positive organisms. oup.compharmacy180.com However, the choice of the C-8 substituent must be carefully considered, as a halogen at this position can increase the potential for drug-induced photosensitivity. nih.gov In contrast, methoxy or hydrogen at C-8 shows little light-induced toxicity. nih.gov Studies on resistant mutants have shown that C-8 bromine and methoxy groups can be particularly effective at improving activity against strains with mutations in their target enzymes. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of quinolones. This is most clearly illustrated by ofloxacin, which has a chiral center at the C-3' position of its oxazine ring. nih.govnih.gov Ofloxacin is a racemic mixture of two enantiomers (mirror-image isomers). Subsequent research revealed that the antibacterial activity resides almost entirely in the (S)-enantiomer, which was isolated and marketed as a separate drug, levofloxacin. nih.gov Levofloxacin possesses approximately double the activity of the racemic ofloxacin. nih.gov This demonstrates that a specific stereochemical configuration can lead to a more optimal fit and interaction with the bacterial target enzymes, thereby enhancing potency.

Structure-Activity Relationships for Non-Antimicrobial Profiles

While renowned for their antibacterial effects, the 4-quinolone-3-carboxylic acid scaffold has proven to be a "privileged structure" for developing compounds with other therapeutic activities. nih.gov SAR studies have been extended to explore these non-antimicrobial profiles. For example, certain quinolone analogues have been investigated as inhibitors of mammalian topoisomerase II, leading to potential applications as anticancer agents. researchgate.net Modifications that lead to this activity include the presence of a 7-(4-hydroxyphenyl) group. researchgate.net Furthermore, different structural modifications have yielded compounds with activity against HIV-1, by targeting the viral integrase enzyme, and compounds that can modulate cannabinoid receptors. nih.gov

SAR for Antineoplastic Activity Enhancement

The 4-quinolone scaffold is a promising framework for the development of anticancer agents. researchgate.net Research into the SAR of this class has identified key structural modifications that enhance antineoplastic activity, with particular attention to substitutions at the C-7 position.

Detailed SAR analyses of antitumour quinolones have elucidated the contributions of different functional groups at various positions on the quinolone ring to cytotoxicity and the induction of DNA-cleavable complexes. For the C-7 position, SAR is highly sensitive to the spatial arrangement and chemical environment of the substituent. slideshare.net

Key findings from SAR studies include:

N-1 Position: A cyclopropyl group at the N-1 position generally contributes to a significant increase in potency compared to an ethyl group. slideshare.net

C-5 Position: The introduction of an amino group at C-5 enhances cytotoxic activity. slideshare.net

C-7 Position: The nature of the substituent at the C-7 position is critical. The spatial positioning of a distal primary amine group heavily influences activity. Any alteration that changes this positioning, such as saturating an adjacent ring or N-alkylation of the amine, leads to a significant reduction in activity. slideshare.net

C-8 Position: A fluoro group at the C-8 position is favorable for potency. A methoxy group at this position is slightly less potent than the fluoro equivalent. slideshare.net

| Position | Substituent | Effect on Antineoplastic Activity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl (vs. Ethyl) | Increased potency | slideshare.net |

| C-5 | Amino | Increased potency | slideshare.net |

| C-7 | Specific primary distal amine conformations | Crucial for high activity | slideshare.net |

| C-7 | N-Alkylation or saturation of adjacent rings | Significantly reduced activity | slideshare.net |

| C-8 | Fluoro | Increased potency | slideshare.net |

| C-8 | Methoxy | Slightly less potent than Fluoro | slideshare.net |

SAR for Antiviral Activity Optimization

Quinolone derivatives have also been explored for their antiviral properties, with modifications aimed at boosting potency and improving their selectivity index. nih.govresearchgate.net The core structure can be chemically altered to shift its biological activity from antibacterial to antiviral. nih.govresearchgate.net

For instance, in the development of agents against influenza virus, SAR studies on related isoquinolone structures provided valuable insights. A methoxy group at the R7 position was found to contribute to cytotoxicity, an effect that could be modulated by modifications at other parts of the molecule. mdpi.com The 2' position of a phenyl ring substituent was identified as being involved in both antiviral activity and cytotoxicity. mdpi.com

In the context of anti-HIV research, key modifications include:

C-6 Position: Replacing the typical fluorine atom with an amine group in aryl-piperazinyl-quinolones was found to improve activity and selectivity against HIV-1. nih.gov

C-7 Substituent: The introduction of an aryl group, often via a piperazine linker at the C-7 position, can shift the compound's activity from antibacterial to antiviral, specifically against HIV. nih.govresearchgate.net This modification is thought to confer an inhibitory effect at the transcriptional level by interfering with Tat functions. nih.gov

Studies on amodiaquine (B18356) analogs for anti-SARS-CoV-2 activity highlighted the role of C-7 halogenation. The introduction of iodide and bromide at the 7-position of the quinoline (B57606) ring was suggested to reduce the cytotoxicity of the antiviral agents. researchgate.net

| Virus Target | Position | Substituent Modification | Effect on Antiviral Activity/Selectivity | Reference |

|---|---|---|---|---|

| Influenza | R7 | Methoxy group | Can contribute to cytotoxicity | mdpi.com |

| HIV | C-7 | Aryl group on piperazine linker | Shifts activity from antibacterial to antiviral | nih.govresearchgate.net |

| HIV | C-6 | Amine group (in aryl-piperazinyl-quinolones) | Improved activity and selectivity | nih.gov |

| SARS-CoV-2 | C-7 | Iodide or Bromide | Reduces cytotoxicity | researchgate.net |

Mechanisms of Drug Resistance and Strategies for Therapeutic Evasion in Quinolone Research

Chromosomal Mutations in Bacterial Topoisomerase Targets (Gyrase and Topoisomerase IV)

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Resistance to quinolones most commonly arises from spontaneous mutations in the chromosomal genes that encode these enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR). These mutations alter the enzyme structure, reducing the binding affinity of the quinolone drug, which consequently diminishes its inhibitory effect.

Despite the well-documented nature of this resistance mechanism for the quinolone class, a comprehensive search of the available scientific literature did not yield specific studies or data detailing chromosomal mutations in Gyrase (encoded by gyrA and gyrB genes) or Topoisomerase IV (encoded by parC and parE genes) that confer resistance specifically to 7-Methyl-4-quinolone (B3021513). Research has largely concentrated on clinically significant fluoroquinolones, leaving the specific resistance profile of the this compound scaffold uncharacterized in this regard.

Plasmid-Mediated Quinolone Resistance Mechanisms

Plasmid-mediated quinolone resistance (PMQR) represents another significant pathway for bacterial resistance, facilitating the horizontal transfer of resistance genes between bacteria. mdpi.com Three primary mechanisms of PMQR have been identified for the broader quinolone class:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. rsc.org

Enzymatic modification: A variant of the aminoglycoside acetyltransferase enzyme, AAC(6')-Ib-cr, can modify and inactivate certain quinolones. rsc.org

Efflux pumps: Plasmids can carry genes for efflux pumps, such as QepA and OqxAB, which actively transport quinolones out of the bacterial cell. rsc.orgacs.org

These plasmid-borne mechanisms typically confer a low level of resistance, which can, however, facilitate the selection of higher-level resistance through chromosomal mutations. rsc.orgacs.org While PMQR is a critical area of quinolone research, no specific studies were found that identify or characterize plasmid-mediated resistance mechanisms directed against this compound.

Role of Bacterial Efflux Pumps and Porin Alterations in Resistance

Reduced intracellular drug concentration is a key strategy for bacterial survival against antibiotics. This is often achieved through the overexpression of chromosomally encoded efflux pumps or by alterations in outer membrane porins that limit drug influx. Efflux pumps act as molecular pumps, expelling a wide range of antimicrobial agents, including various quinolones, from the bacterial cytoplasm. In Gram-negative bacteria, reduced expression or modification of porin channels in the outer membrane can also decrease the uptake of quinolones.

A review of existing research indicates that while the roles of numerous efflux pump families (such as RND, MFS, and ABC) and porin channels in resistance to fluoroquinolones are well-established, there is no specific information available that details the interaction of this compound with these systems. It is not documented whether this compound is a substrate for known bacterial efflux pumps or if resistance to it arises from specific porin alterations.

Synergistic Approaches with Combination Therapies

Combining antibiotics with other antimicrobial agents or non-antibiotic compounds can be an effective strategy to overcome resistance. Synergistic interactions can enhance the efficacy of the primary antibiotic, restore its activity against resistant strains, or reduce the likelihood of new resistance developing. For the broader fluoroquinolone class, combinations with β-lactams, aminoglycosides, and rifampin have been investigated, though outcomes can be variable.

There is currently no available research or clinical data on the use of this compound in synergistic combination therapies. Studies evaluating its potential interactions with other antimicrobial agents to combat resistant bacteria have not been published in the reviewed literature.

Computational Chemistry and in Silico Methodologies in 7 Methyl 4 Quinolone Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how 7-Methyl-4-quinolone (B3021513) and its derivatives interact with their biological targets, providing insights into binding affinity and specificity.

DNA gyrase, a type II topoisomerase, is a primary target for quinolone antibacterials. researchgate.net It introduces negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.net Molecular docking simulations have been extensively used to explore the interaction between quinolone derivatives and DNA gyrase.

The core mechanism of quinolone action involves stabilizing the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death. nih.gov Docking studies reveal that the C3-carboxylic acid and C4-keto groups of the quinolone scaffold are fundamental for this interaction. They typically chelate a magnesium (Mg²⁺) ion, which is bridged by water molecules to form hydrogen bonds with key amino acid residues in the GyrA subunit of the enzyme, such as Serine (Ser83) and Aspartic acid (Asp87) in E. coli. nih.gov The N1 and C7 substituents of the quinolone ring also play a critical role in the binding affinity and spectrum of activity, with modifications at these positions influencing interactions with both the enzyme and the DNA. nih.gov For instance, mechanistic studies combined with molecular docking have confirmed that certain quinolone derivatives can effectively insert into bacterial DNA to bind with DNA gyrase. nih.gov

| Quinolone Derivative Class | Target Organism/Enzyme | Key Interacting Residues (GyrA) | Predicted Binding Energy / Score | Reference |

|---|---|---|---|---|

| Fluoroquinolones | E. coli DNA Gyrase (2XCT) | Ser83, Asp87 | Not specified | nih.govnih.gov |

| 7-Thiazoxime Quinolones | MRSA DNA Gyrase B (3U2K) | Not specified | Not specified | nih.gov |

| Pyrrolo[1,2-a]quinazoline derivative | M. tuberculosis DNA Gyrase B | Asp79, Glu50, Asn52 | High binding energy reported | nih.gov |

Topoisomerase IV is another essential bacterial type II topoisomerase and a key target for quinolones, particularly in Gram-positive bacteria. nih.gov Its primary role is to decatenate, or unlink, replicated daughter chromosomes, allowing for cell division. nih.gov The mechanism of inhibition by quinolones is similar to that of DNA gyrase, involving the stabilization of a drug-enzyme-DNA ternary complex. nih.govnih.gov

Molecular docking studies have confirmed that quinolones bind within the cleavage-ligation active site of Topoisomerase IV. The interaction is mediated by a water-metal ion bridge, analogous to the binding mode with DNA gyrase. nih.gov Mutations in the GrlA or ParC subunits (homologous to GyrA) at specific positions, such as a serine or an acidic residue, are common causes of quinolone resistance because they disrupt this critical binding interaction. nih.gov For some bacterial species, Topoisomerase IV is the primary target, meaning that lower concentrations of the drug are needed to inhibit it compared to DNA gyrase. nih.gov Computational studies help to rationalize the differential activity of quinolone derivatives against these two homologous enzymes, guiding the design of broad-spectrum agents or compounds that can overcome resistance. researchgate.net

The versatility of the quinolone scaffold has prompted investigations into its activity against other biological targets beyond bacterial topoisomerases, including viral enzymes. For example, the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for antiviral drugs. nih.govnih.gov

Virtual screening and molecular docking studies have been employed to identify potential inhibitors of viral proteases from various chemical libraries. In this context, novel quinolone-based derivatives have been synthesized and evaluated in silico for their binding affinity to targets like the SARS-CoV-2 Mpro. nih.gov Docking analyses of these compounds have shown promising results, with some derivatives exhibiting high theoretical binding affinities, indicated by strong negative docking scores. nih.gov These studies suggest that the quinolone framework can be adapted to interact with the catalytic dyad (e.g., HIS41 and CYS145) of viral proteases, potentially inhibiting their function. nih.gov This line of research opens avenues for repurposing or developing quinolone-based compounds as antiviral agents. nih.govchemrevlett.com

| Compound Class | Viral Target | Docking Software | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinolone-based triazole derivatives | SARS-CoV-2 Mpro | Autodock 4.2 | -9.89 to -13.4 | nih.gov |

| Phyto-compounds (for comparison) | SARS-CoV-2 3CLpro (6LU7) | iGemdock | -62.4 to -153.06 (Total Energy) | nih.gov |

| FDA Approved Antivirals | SARS-CoV-2 RNA-MTase | Not specified | Strong binding affinity reported | researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. mdpi.com MD simulations are performed after docking to validate the predicted binding poses and to assess the stability of the interactions in a more physiologically relevant, solvated environment. researchgate.net

In the context of this compound research, MD simulations can be used to study the behavior of the compound within the active site of targets like DNA gyrase or Topoisomerase IV. nih.gov By analyzing trajectories over nanoseconds, researchers can calculate metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand to determine if the complex remains stable or if the ligand dissociates. mdpi.comresearchgate.net These simulations reveal the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, and can identify the role of water molecules in mediating the binding. mdpi.comnih.gov This detailed understanding of the dynamic behavior of the ligand-receptor complex is crucial for confirming binding modes and for the rational design of molecules with improved residence time and affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For quinolone research, QSAR models are developed to predict the antibacterial potency of new derivatives before they are synthesized, saving time and resources. researchgate.net

To build a QSAR model, a set of quinolone derivatives with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is selected. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., partial atomic charges, HOMO-LUMO energy gap), steric (e.g., molecular volume), and topological descriptors. nih.govtandfonline.com Using statistical methods like Multiple Linear Regression (MLR), robust models are generated that correlate these descriptors with the observed activity. nih.gov Studies on quinolone derivatives have shown that factors such as the partial charges on atoms in the quinolone and substituent rings, bond lengths, and lipophilicity (logP) are critical descriptors for controlling antibacterial activity. nih.govtandfonline.com

| Target Bacteria | Key Descriptors | Model Statistics (R²) | Reference |

|---|---|---|---|

| S. aureus | Partial atomic charges (N1 of triazole, C7 of quinolone), 4-carbonyl bond length, 13C-NMR shift | 0.889 | nih.gov |

| P. aeruginosa | Partial charge on carbonyl oxygen, LUMO-HOMO energy gap, logP | 0.957 | tandfonline.com |

| M. fortuitum / M. smegmatis | Topostructural, topochemical, and 3-D geometrical indices | High cross-validated R² reported | researchgate.net |

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process can be based on the structure of the target (structure-based virtual screening, often using molecular docking) or on the structure of known active ligands (ligand-based virtual screening, often using pharmacophore models). pusan.ac.kr

For quinolone research, a typical workflow might start with screening thousands of compounds against a target like DNA gyrase B. nih.gov The top-ranked compounds, or "hits," are then subjected to further computational and experimental validation. Once a promising hit or "lead" compound is identified, computational lead optimization techniques are employed to modify its structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. pusan.ac.krnih.gov This can involve structure-based design, where knowledge of the binding pocket is used to suggest modifications, such as altering substituents at the C7 position of the fluoroquinolone scaffold to enhance antimicrobial activity. pusan.ac.krresearchgate.net These in silico strategies significantly streamline the path from an initial fragment or hit to a viable drug candidate. frontiersin.org

In Silico Assessment of Bioavailability and Potential Interactions

The evaluation of a compound's potential as a therapeutic agent is increasingly reliant on computational, or in silico, methods before proceeding to more resource-intensive laboratory testing. nih.gov These techniques predict the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its bioavailability. researchgate.net For this compound, in silico analysis provides foundational insights into its drug-likeness and potential biological interactions.

A cornerstone of predicting oral bioavailability is the assessment of a compound's physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. drugbank.cometflin.com This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org These parameters collectively suggest that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org

The fundamental properties of this compound can be calculated and assessed against these criteria to predict its potential oral bioavailability.

Table 1: Physicochemical Properties of this compound This interactive table details the calculated physicochemical properties of this compound, which are essential for assessing its drug-likeness according to Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₁₀H₉NO | N/A | N/A |

| Molecular Weight | 159.19 g/mol | < 500 daltons | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (1 N, 1 O) | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | Predicted ~1.5-2.5 | < 5 | Yes |

| Rotatable Bonds | 0 | N/A | N/A |

Based on this analysis, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to good oral bioavailability. drugbank.comnih.gov Its low molecular weight and compliance with hydrogen bond donor/acceptor limits indicate a high probability of successful absorption and permeation. taylorandfrancis.com

Beyond bioavailability, in silico methods are crucial for identifying potential biological interactions through molecular docking. researchgate.net This computational technique simulates the binding of a ligand (in this case, this compound) to the active site of a target protein. revistadechimie.ro For the broader quinolone class, molecular docking studies are frequently used to predict binding affinities with bacterial enzymes like DNA gyrase and topoisomerase, which are common targets for their antibacterial effects. nih.govresearchgate.netnih.gov

The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or pocket within the protein.

Computationally "docking" the this compound molecule into this site in various orientations.

Calculating a "docking score," typically in kcal/mol, which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction. researchgate.net

While specific docking studies exclusively focused on this compound are not widely published, research on structurally similar quinolones provides a framework for how such an analysis would proceed. nih.govnih.gov For example, studies on other 4-quinolone derivatives have successfully predicted their interactions with microbial enzymes, with results often correlating well with observed antibacterial activity. researchgate.net These studies confirm that the quinolone scaffold is adept at fitting into the lipophilic pockets of various enzymes. researchgate.net An in silico assessment of this compound would likely explore its potential to interact with similar targets.

Table 2: Summary of In Silico Predictions for this compound This table provides a summary of the predicted bioavailability and interaction potential of this compound based on computational analysis.

| Parameter | Prediction Category | In Silico Finding | Implication |

| Bioavailability | Lipinski's Rule of Five | No violations | Likely to be orally bioavailable and readily absorbed. etflin.com |

| Gastrointestinal (GI) Absorption | High (predicted) | Favorable for oral administration. nih.gov | |

| Blood-Brain Barrier (BBB) Permeation | Possible (predicted) | May have potential for central nervous system activity. | |

| Potential Interactions | Molecular Docking | Methodology established for quinolone class. researchgate.netnih.gov | Can be screened against various protein targets (e.g., bacterial gyrase, topoisomerase) to predict biological activity. researchgate.netnih.gov |

| Cytochrome P450 (CYP) Inhibition | To be determined | Prediction models can assess the likelihood of drug-drug interactions. nih.gov |

Analytical Methodologies for the Characterization and Detection of 7 Methyl 4 Quinolone

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for separating 7-Methyl-4-quinolone (B3021513) from complex mixtures and for its precise quantification. These techniques are widely applied in monitoring studies and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinolone compounds. nih.govnih.gov Its versatility is enhanced by the availability of various detection modes, most commonly ultraviolet (UV) and fluorescence (FLD) detectors. nih.govresearchgate.net Reversed-phase HPLC, utilizing a C18 column, is frequently employed for the separation of quinolones. nih.govmdpi.com The mobile phase composition is a critical parameter and is often a gradient mixture of an aqueous buffer (like phosphate (B84403) or formic acid) and an organic solvent such as acetonitrile (B52724). researchgate.netjfda-online.com

For instance, a method for determining fluoroquinolones might use a mobile phase consisting of acetonitrile and a phosphoric acid solution containing an ion-pairing agent like sodium 1-heptanesulfonate monohydrate. researchgate.net UV detection is typically set at a wavelength around 280 nm, where the quinolone ring system exhibits strong absorbance. nih.gov HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram-per-gram (ng/g) or microgram-per-kilogram (µg/kg) range, making them suitable for residue analysis. researchgate.net The purity of related compounds, such as 7-Hydroxy-4-methyl-2(1H)-quinolone, is often assessed by HPLC, with purities of ≥97.0% being reported. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 1: Example HPLC Parameters for Quinolone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govmdpi.com |

| Mobile Phase | Acetonitrile and 0.025 M phosphoric acid with 0.0025 M sodium 1-heptanesulfonate | researchgate.net |

| Detection | UV at 280 nm | nih.gov |

| Flow Rate | 1.2 mL/min | mdpi.com |

| LLOQ | 0.1 µg/mL | nih.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace analysis of quinolones due to its exceptional sensitivity and specificity. jfda-online.comrsc.org This technique combines the powerful separation capabilities of HPLC (or UPLC) with the definitive identification provided by mass spectrometry. mdpi.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the simultaneous detection and confirmation of multiple quinolone residues. jfda-online.comnih.gov

In LC-MS/MS analysis, quinolones are typically ionized using an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen atoms in the quinolone structure are readily protonated to form [M+H]⁺ ions. mdpi.comnih.gov The subsequent fragmentation of this precursor ion into characteristic product ions provides a high degree of confidence in the identification. nih.gov This method has been successfully applied to the determination of quinolones in diverse and complex biological matrices like milk, tissue, and urine, with detection limits often reaching the parts-per-billion (ppb) or even lower levels. jfda-online.commdpi.comnih.gov For example, a multi-residue LC-MS/MS method for 18 quinolones reported decision limits (CCα) ranging from 0.18 to 0.68 ng/g. jfda-online.com The high selectivity of LC-MS/MS minimizes interference from matrix components, simplifying sample preparation procedures. jfda-online.commdpi.com

Table 2: Typical LC-MS/MS Parameters for Quinolone Detection

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC with C8 or C18 column | jfda-online.comub.edu |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | jfda-online.commdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.govjfda-online.com |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Detection Limits | Down to 1 ppb in biological matrices | nih.gov |

Capillary electrophoresis (CE) offers an alternative separation technique with advantages such as high separation efficiency, minimal sample and solvent consumption, and rapid analysis times. utas.edu.aunih.gov Capillary Zone Electrophoresis (CZE), a common mode of CE, has been utilized for the separation of quinolone antibiotics. nih.gov The separation is influenced by parameters like the pH and concentration of the running buffer, as well as the applied voltage. nih.gov

In some applications, additives like silica (B1680970) nanoparticles have been incorporated into the running buffer to enhance the separation and resolution of multiple quinolones. nih.gov A study demonstrated the successful separation of seven quinolones within 15 minutes using a disodium (B8443419) tetraborate-phosphate buffer (pH 9.08). nih.gov While CE is a powerful tool, its concentration sensitivity with standard photometric detectors can be a limitation compared to LC-MS. utas.edu.au However, various on-line sample preconcentration techniques can be employed to significantly improve detection limits. utas.edu.au

Spectroscopic Characterization Methods in Synthetic Chemistry

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of a typical 4-methyl-quinolinone derivative, the methyl group protons (CH₃) would appear as a sharp singlet. For example, in 4-methyl-2(1H)-quinolinone, this signal appears around 2.45 ppm. rsc.orgspectrabase.com The aromatic protons on the quinolone ring system would produce a series of signals, typically in the range of 7.0-8.0 ppm, with chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) that are specific to their position on the ring. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinolone ring is characteristically found far downfield, for instance at 178.3 ppm in a related coumarin (B35378) derivative. ceon.rs The methyl carbon signal appears upfield, while the aromatic and vinyl carbons resonate in the intermediate region (approx. 110-150 ppm). tandfonline.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for the complete and unambiguous assignment of all proton and carbon signals. ceon.rs

Table 3: Representative NMR Chemical Shifts (δ) for a 4-Methyl-quinolone Skeleton